3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-6-4-3-5-13(14)21/h3-6,12H,7-11H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEJKCNVYAPINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using chlorophenyl derivatives.
Construction of the Thiazolopyrimidine Moiety: The thiazolopyrimidine moiety is formed through a series of cyclization reactions involving appropriate precursors.
Chemical Reactions Analysis
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents such as alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anticancer, antimicrobial, and antihistamine properties.
Biological Research: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Pharmaceutical Development: It serves as a lead compound in the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but they are believed to include key signaling pathways related to cell proliferation, apoptosis, and inflammation .
Biological Activity
The compound 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a synthetic derivative belonging to the thiazolo-pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity through various studies and case analyses.
- Molecular Formula : C18H19ClN4O2S
- Molecular Weight : 390.8871 g/mol
- CAS Number : 1396861-00-9
- SMILES Representation : O=C(C1CSc2n(C1)c(=O)ccn2)N1CCN(CC1)c1ccccc1Cl
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on various cellular targets and its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. For instance, similar compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. In studies on related thiazolo-pyrimidines, notable inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease have been reported. Compounds with similar scaffolds have demonstrated IC50 values as low as 2.14 µM for urease inhibition .
Study 1: Synthesis and Biological Profile
A study focused on synthesizing related thiazolo-pyrimidines reported that compounds bearing similar substitutions showed good acyl-ACP thioesterase inhibition and herbicidal activity against important weed species . The findings suggested that modifications in the chemical structure significantly impacted biological efficacy.
Table 1: Biological Activity of Thiazolo-Pyrimidine Derivatives
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | AChE | Strong Inhibition | 0.63 |
| Compound B | Urease | Moderate Inhibition | 2.14 |
| Compound C | Bacterial Strain | Moderate Activity | - |
Study 2: Docking Studies
Docking studies have elucidated the interaction of thiazolo-pyrimidine derivatives with various biological targets. These studies indicate that the binding affinity is influenced by substituents on the piperazine ring, which enhances or diminishes biological activity .
Pharmacological Implications
The diverse biological activities suggest that compounds like 3-[4-(2-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione may serve as leads in drug development for conditions requiring enzyme modulation or antimicrobial action.
Comparison with Similar Compounds
Table 1: Core Heterocycle Comparison
Piperazine Substituent Modifications
The 4-(2-chlorophenyl)piperazine group in the target compound is critical for receptor interaction. Comparisons include:
Table 2: Piperazine Substituent Effects
Substituent Effects at Position 6
The 6-(2-methylpropyl) group in the target compound contrasts with:
Table 3: Position 6 Substituent Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
